molecular formula C12H17BrN2O B14863950 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14863950
M. Wt: 285.18 g/mol
InChI Key: FHASCLBMZYVVTD-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the methyl group. The specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups like amines or ethers .

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its structural framework. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H17BrN2O/c1-15-6-10(11(14)7-15)9-5-8(13)3-4-12(9)16-2/h3-5,10-11H,6-7,14H2,1-2H3

InChI Key

FHASCLBMZYVVTD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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